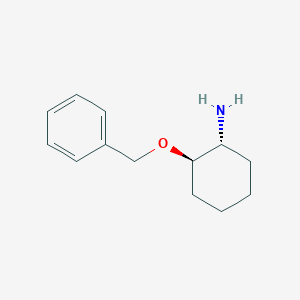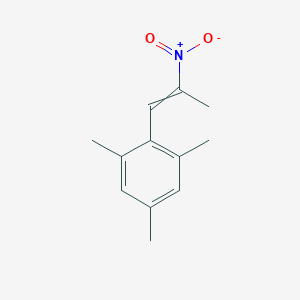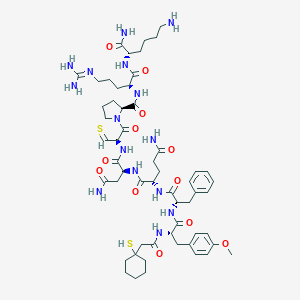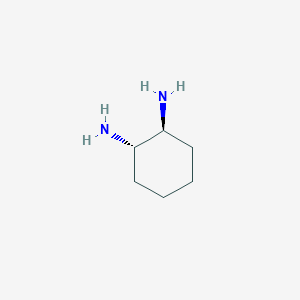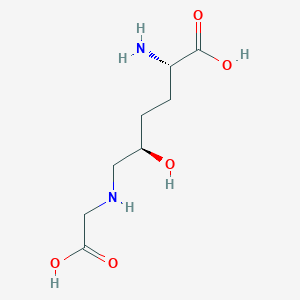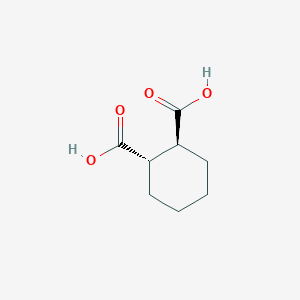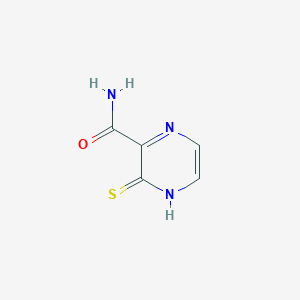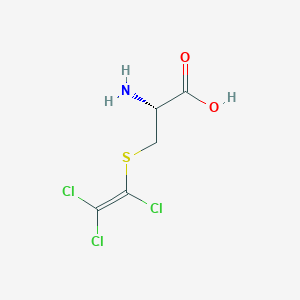
S-(1,2,2-trichlorovinyl)-L-cysteine
Vue d'ensemble
Description
S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) is a compound related to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which has been studied for its interactions with proteins and its potential nephrotoxic effects. While the provided papers do not directly address TCVC, they do provide insights into the closely related DCVC, which can help infer some properties and behaviors of TCVC.
Synthesis Analysis
The synthesis of DCVC and its enantiomers has been explored using various methods, including enzymatic hydrolysis and reactions with tritium gas. For instance, the enantiomers of S-(1,2-dichlorovinyl)-[3-14C]-cysteine were synthesized starting with [I-14C]formaldehyde and involved preferential enzymic hydrolysis of N-acetyl-S-benzyl-L-[3-14C]cysteine . Another attempt to synthesize tritiated DCVC using the Wilzbach procedure encountered difficulties, resulting in a product with low radioactivity and containing impurities .
Molecular Structure Analysis
The molecular structure of DCVC and its metabolites has been characterized using techniques such as fast atom bombardment mass spectrometry (FAB-MS) and proton nuclear magnetic resonance spectroscopy. For example, DCVC sulfoxide, a putative metabolite of DCVC, was synthesized and characterized, providing insights into the stability and reactivity of such compounds .
Chemical Reactions Analysis
DCVC and its derivatives undergo various chemical reactions, including nonenzymic cleavage catalyzed by proteins, which results in the formation of pyruvate, ammonia, and chloride, as well as a yellow pigment associated with proteins . Additionally, DCVC sulfoxide reacts with glutathione (GSH) to form S-[1-chloro-2-(S-glutathionyl)vinyl]-L-cysteine sulfoxide, a reaction that involves Michael addition followed by the loss of HCl . The bioactivation mechanism of DCVC and TCVC has been studied, revealing the formation of thioacylating agents from enethiols, which may contribute to cytotoxic and mutagenic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of DCVC and its isomers have been investigated in the context of their toxicity. Both the L and D isomers of DCVC have been shown to be nephrotoxic, with the L-form being more toxic. These compounds cause dose- and time-dependent decreases in intracellular K+ and lactate dehydrogenase (LDH), leading to lesions in the proximal tubules . The acute effects of DCVC on renal function and ultrastructure have also been studied, revealing structure-activity relationships and biotransformation products .
Applications De Recherche Scientifique
Bioactivation and Metabolic Pathways
S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) is studied extensively in the context of its bioactivation mechanisms and metabolic pathways. Studies have shown that TCVC, along with its analogs, undergoes bioactivation through various enzymatic processes, including cysteine conjugate beta-lyase from bacteria like Salmonella typhimurium. This process results in the formation of compounds such as dichloroacetic acid, which is significant in understanding the cytotoxic and mutagenic effects of TCVC (Dekant et al., 1988).
Synthesis and Labeling
Another area of research involves the synthesis of stable isotope-labeled analogs of TCVC, which are essential for tracking and studying its metabolic pathways and effects. For example, S-(1,2,2-Trichlorovinyl)-DL-cysteine-3,3-2H2 has been synthesized to facilitate such studies (Bartels & Miner, 1990).
DNA Repair and Genotoxic Effects
TCVC's potential to induce DNA repair and its genotoxic effects have been a focus of research. In particular, studies involving cultured renal epithelial cells have shown that TCVC can induce unscheduled DNA synthesis, a marker for DNA repair, without compromising cell viability. This suggests a genotoxic potential for TCVC (Vamvakas et al., 1989).
Interaction with Proteins and Cellular Components
Research has also delved into how TCVC interacts with proteins and other cellular components. For example, the formation of protein adducts from TCVC has been demonstrated, which helps in understanding its toxicity mechanisms at the molecular level (Birner et al., 1994).
Metabolism in Humans
The metabolism of TCVC in humans, particularly in occupational settings, has been studied to understand its biotransformation and excretion patterns. Such studies are crucial in assessing the risks associated with exposure to compounds like TCVC (Birner et al., 1996).
Analytical Method Development
Development of analytical methods for detecting TCVC and its metabolites in various biological matrices is an essential part of the research. Such methods aid in the study of its toxicokinetics and the impact on human health (Luo et al., 2017).
Propriétés
IUPAC Name |
(2R)-2-amino-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO2S/c6-3(7)4(8)12-1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYBPJIKGDENR-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913504 | |
| Record name | S-(Trichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1,2,2-trichlorovinyl)-L-cysteine | |
CAS RN |
98025-31-1 | |
| Record name | S-(1,2,2-Trichloroethenyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98025-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(1,2,3-Trichlorovinyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098025311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(Trichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



